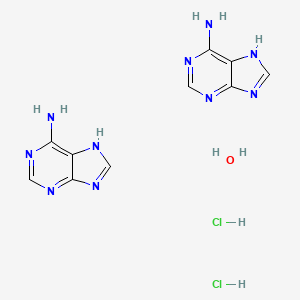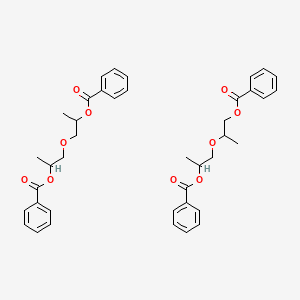
Adenine monohydrochloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine monohydrochloride hemihydrate is a chemical compound that serves as a high-affinity adenine receptor agonist. It is a derivative of adenine, a purine nucleobase found in both DNA and RNA. Adenine plays a crucial role in various biochemical processes, including cellular respiration, the formation of ATP, NAD, and FAD, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenine monohydrochloride hemihydrate typically involves the reaction of adenine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired hemihydrate form. The reaction is usually performed in an aqueous solution, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Adenine monohydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to the formation of reduced adenine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various adenine derivatives, which can have different biological and chemical properties. These derivatives are often used in further research and industrial applications .
Scientific Research Applications
Adenine monohydrochloride hemihydrate has a wide range of scientific research applications, including:
Biology: It plays a role in studying cellular respiration, ATP formation, and protein synthesis.
Industry: It is used in the production of high-purity adenine derivatives for various industrial applications.
Mechanism of Action
Adenine monohydrochloride hemihydrate exerts its effects by acting as an agonist at adenine receptors. It inhibits forskolin-stimulated cAMP formation and stimulates GTPγS binding in cells transfected with the adenine receptor. This leads to various downstream effects, including the modulation of cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Adenine hydrochloride: A similar compound with a slightly different hydration state.
Adenine hemisulfate: Another derivative of adenine with different chemical properties.
Adenine-15N5 hydrochloride: A labeled form of adenine used in metabolic studies
Uniqueness
Adenine monohydrochloride hemihydrate is unique due to its specific hydration state and high affinity for adenine receptors. This makes it particularly useful in research applications where precise receptor targeting is required .
Properties
IUPAC Name |
7H-purin-6-amine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N5.2ClH.H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;;;/h2*1-2H,(H3,6,7,8,9,10);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAPTZLMJWNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris([1,1'-binaphthalene]-2,2'-diamine)](/img/structure/B8112969.png)

![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)




![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)
